Cas no 80617-51-2 (Benzamide, 3,4,5-triethoxy-N-[[(2-methoxyphenyl)amino]thioxomethyl]-)

Benzamide, 3,4,5-triethoxy-N-[[(2-methoxyphenyl)amino]thioxomethyl]- structure
80617-51-2 structure
Product name:Benzamide, 3,4,5-triethoxy-N-[[(2-methoxyphenyl)amino]thioxomethyl]-
CAS No:80617-51-2
MF:C21H26N2O5S
MW:418.50654
CID:705317
PubChem ID:1048249

Benzamide, 3,4,5-triethoxy-N-[[(2-methoxyphenyl)amino]thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3,4,5-triethoxy-N-[[(2-methoxyphenyl)amino]thioxomethyl]-
    • 3,4,5-triethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide
    • DTXSID60359960
    • Oprea1_438226
    • N-(2-methoxyphenyl)-N'-(3,4,5-triethoxybenzoyl)thiourea
    • AKOS003218250
    • AG-670/40888585
    • 80617-51-2
    • Inchi: InChI=1S/C21H26N2O5S/c1-5-26-17-12-14(13-18(27-6-2)19(17)28-7-3)20(24)23-21(29)22-15-10-8-9-11-16(15)25-4/h8-13H,5-7H2,1-4H3,(H2,22,23,24,29)
    • InChI Key: HUTOWIGQRLJZIP-UHFFFAOYSA-N
    • SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2OC

Computed Properties

  • Exact Mass: 418.15624311g/mol
  • Monoisotopic Mass: 418.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų
  • XLogP3: 4.5

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